molecular formula C8H5N3O B13119455 5-Aminobenzo[d]isoxazole-3-carbonitrile

5-Aminobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B13119455
M. Wt: 159.14 g/mol
InChI Key: MRJJOBLMTVLYIK-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanophenylhydrazine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Aminobenzo[d]isoxazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminobenzo[d]isoxazole-5-carbonitrile
  • 3-Aminobenzo[d]isoxazole-6-carbonitrile
  • 5-Aminobenzo[d]isoxazole-4-carbonitrile

Uniqueness

5-Aminobenzo[d]isoxazole-3-carbonitrile is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-amino-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,10H2

InChI Key

MRJJOBLMTVLYIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NO2)C#N

Origin of Product

United States

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